5-(3-羟基苯基)-异噁唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

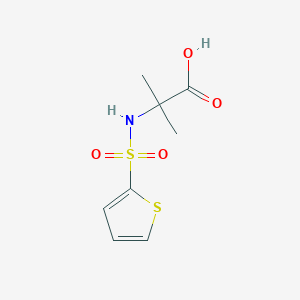

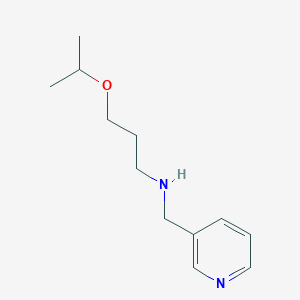

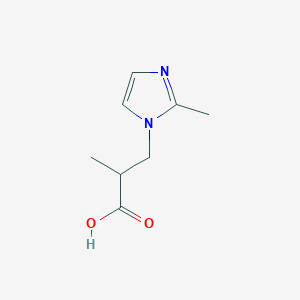

5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid is a compound that belongs to the class of organic compounds known as isoxazoles, which are aromatic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The specific structure of this compound includes a hydroxyphenyl group at the 5-position and a carboxylic acid group at the 3-position of the isoxazole ring .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the cycloaddition of nitrile oxides to appropriate dipolarophiles, such as acrylates or acrylamides, to form isoxazole rings . Another method includes the treatment of beta-keto esters with hydroxylamine, which can lead to the formation of 3-isoxazolols . Additionally, the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives has been reported, which are synthesized starting from hydroxyiminomethyl isoxazoles and further reacted with various aldehydes to obtain the corresponding esters .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been studied using X-ray crystallography. For instance, the crystal structure of 3-hydroxy-5-phenylisoxazole has been determined, revealing monoclinic crystals with specific cell dimensions and a molecular structure that exhibits conjugation and planarity . The structural properties of isoxazole-based liquid-crystalline materials have also been investigated using density functional theory (DFT) methods, providing insights into their equilibrium geometries in the gas phase .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, 5-arylisoxazole-3-hydroxamic acids can rearrange to form 1,2,5-oxadiazoles under the action of aqueous KOH . Reductive cleavage of isoxazoline carboxylic acids with zinc in acetic acid has been described, leading to the formation of lactones, while oxidative cleavage can yield aldehydes and nitriles . The tautomerism of isoxazole compounds has been observed, with the existence of different forms depending on the solvent polarity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl or carboxylic acid groups can affect their acidity, basicity, and solubility. Isoxazol-5-ones, for example, have been compared in acidity to carboxylic acids . The introduction of specific substituents can also enhance the biological activity of these compounds, as seen in the case of 5-phenylisoxazole-3-carboxylic acid derivatives, which have been analyzed for their xanthine oxidase inhibitory activity . The liquid-crystalline properties of certain isoxazole derivatives have been explored, with some compounds displaying nematic and smectic phases .

科学研究应用

合成和反应

杂环化合物,特别是异噁唑和异噁唑啉,在天然产物、药物、除草剂和农药的合成中至关重要,因为它们具有药理活性。通过选择性和多功能的方法,可以制备具有药理活性的异噁唑,包括5-(3-羟基苯基)-异噁唑-3-羧酸衍生物。这些方法涉及芳基亚硝基氧化物与羰基化合物的烯醇酸盐反应,随后进行芳构化,从而高产率合成异噁唑 (Vitale & Scilimati, 2013)。

互变异构研究

对5-羟基异噁唑的研究,包括5-(3-羟基苯基)-异噁唑-3-羧酸,为杂环芳香化合物的互变异构提供了见解。这些研究表明,某些异噁唑存在不同互变异构形式,取决于溶剂的极性,这显著影响它们的碱性和化学反应性 (Boulton & Katritzky, 1961)。

抗肿瘤活性

从5-苯基异噁唑-3-羧酸衍生的异噁唑基和异硫唑基氨基甲酰衍生物展现出有希望的抗肿瘤活性。通过一系列级联转化,这些化合物显示出在增强医学实践中使用的细胞毒药物效果方面的高效性,突显了5-(3-羟基苯基)-异噁唑-3-羧酸衍生物在癌症治疗中的潜力 (Potkin et al., 2014)。

合成方法

从5-苯基异噁唑-3-羧酸出发合成含有异噁唑杂环的羟基苯甲醛衍生物,凸显了该化合物作为进一步化学转化的前体的多功能性。这些方法促进了希夫碱的生成及其还原为胺,为创造在各个领域中具有潜在应用的新化合物提供了途径 (Potkin et al., 2012)。

属性

IUPAC Name |

5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-2-6(4-7)9-5-8(10(13)14)11-15-9/h1-5,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLIVLUJZHTSRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390099 |

Source

|

| Record name | 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | |

CAS RN |

832740-37-1 |

Source

|

| Record name | 5-(3-Hydroxyphenyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)